5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
The compound 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amino acids via the coupling between an amine and a carboxylic acid within the same molecule . This process is efficient for producing γ-lactams, which are structurally similar to the pyrrolidone core of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions, utilizing advanced techniques such as continuous flow chemistry to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group produces an alcohol.
Scientific Research Applications
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Acetylacetone: Another compound with a diketone structure.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C29H38N2O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H38N2O4/c1-8-17-35-22-13-14-23(19(2)18-22)26(32)24-25(20-9-11-21(12-10-20)29(3,4)5)31(16-15-30(6)7)28(34)27(24)33/h9-14,18,25,32H,8,15-17H2,1-7H3/b26-24+ |
InChI Key |
KGNVUHPLMCZQJQ-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origin of Product |
United States |
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